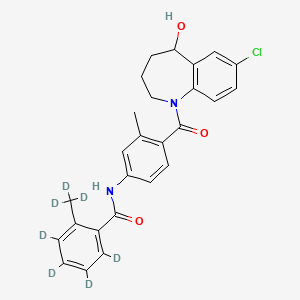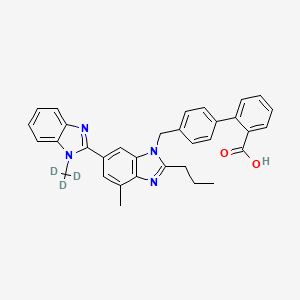![molecular formula C18H20O2D4 B602634 (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol CAS No. 66789-03-5](/img/structure/B602634.png)
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Overview
Description
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a deuterium-labeled form of Estradiol, a steroid hormone crucial for maintaining female fertility and secondary sexual characteristics . The deuterium labeling makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics.
Mechanism of Action
Target of Action
Estradiol-D4 primarily targets estrogen receptors (ERs), specifically ERα and ERβ, which are nuclear hormone receptors. These receptors are widely distributed in various tissues, including the reproductive system, bones, cardiovascular system, and brain . The activation of these receptors plays a crucial role in regulating gene expression and maintaining physiological functions related to reproduction, bone density, and cardiovascular health.
Mode of Action
Upon binding to its receptors, Estradiol-D4 forms a receptor-ligand complex that translocates into the nucleus of the target cell. This complex then binds to estrogen response elements (EREs) on DNA, modulating the transcription of specific genes . This interaction leads to the synthesis of proteins that mediate the physiological effects of estrogen, such as cell proliferation, differentiation, and survival .
Biochemical Pathways
Estradiol-D4 influences several biochemical pathways, including:
These pathways collectively contribute to the regulation of cellular processes such as growth, differentiation, and apoptosis, impacting various tissues and organs.
Pharmacokinetics
The pharmacokinetics of Estradiol-D4 involves its absorption, distribution, metabolism, and excretion (ADME):
These properties influence its bioavailability and duration of action in the body.
Result of Action
At the molecular level, Estradiol-D4 induces the expression of genes involved in cell proliferation, differentiation, and survival. At the cellular level, it promotes the growth and maintenance of reproductive tissues, bone density, and cardiovascular health . Additionally, it modulates the immune response and has neuroprotective effects.
Action Environment
The efficacy and stability of Estradiol-D4 can be influenced by various environmental factors:
Biochemical Analysis
Biochemical Properties
Estradiol-D4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to upregulate IL-6 expression through the estrogen receptor β (ERβ) pathway . The nature of these interactions involves the binding of Estradiol-D4 to these receptors, triggering a cascade of biochemical reactions.
Cellular Effects
Estradiol-D4 exerts profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, Estradiol-D4 is a potent neuroprotective and neurotrophic factor in adults, influencing memory and cognition, and decreasing the risk and delaying the onset of neurological diseases .
Molecular Mechanism
The mechanism of action of Estradiol-D4 is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Estradiol-D4 binds to estrogen receptors, leading to the regulation of gene expression .
Temporal Effects in Laboratory Settings
The effects of Estradiol-D4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, the measurement of Estradiol in biological fluids is important in human biology .
Dosage Effects in Animal Models
The effects of Estradiol-D4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
Estradiol-D4 is involved in various metabolic pathways, interacting with enzymes or cofactors . This includes effects on metabolic flux or metabolite levels. For instance, in the D4 pathway, the metabolism of pregnenolone to progesterone by 3β-HSD is an irreversible reaction, and progesterone can only be further metabolised to 17-hydroxyprogesterone .
Transport and Distribution
Estradiol-D4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of Estradiol-D4 and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, using confocal live-cell imaging after labeling with color variants of GFP, changes in subcellular dynamics of Estradiol-D4 in response to estrogen were analyzed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Estradiol-d4 is synthesized by incorporating deuterium into the Estradiol molecule. This process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Estradiol molecule are replaced with deuterium atoms under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods
Industrial production of Estradiol-d4 involves large-scale hydrogen-deuterium exchange reactions. The process is optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the Estradiol molecule . The final product is then purified using techniques such as chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Estradiol-d4 undergoes various chemical reactions, including:
Oxidation: Estradiol-d4 can be oxidized to form Estrone-d4, a less active form of the hormone.
Reduction: It can be reduced back to Estradiol-d4 from Estrone-d4 under specific conditions.
Substitution: The deuterium atoms in Estradiol-d4 can be substituted with other isotopes or functional groups in targeted reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Catalysts like palladium on carbon are employed for substitution reactions.
Major Products
Oxidation: Estrone-d4
Reduction: Estradiol-d4
Substitution: Various deuterium-substituted derivatives depending on the reaction conditions.
Scientific Research Applications
Estradiol-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Comparison with Similar Compounds
Estradiol-d4 is compared with other deuterium-labeled and non-labeled Estradiol derivatives:
Estradiol: The non-labeled form, widely used in hormone replacement therapy.
Estradiol-d3: Another deuterium-labeled form with three deuterium atoms, used for similar research purposes.
Estradiol-17-valerate-d4: A derivative used in hormone replacement therapy and research.
Uniqueness
Estradiol-d4’s uniqueness lies in its complete deuterium labeling, which provides more accurate and reliable data in metabolic and pharmacokinetic studies compared to partially labeled derivatives .
Properties
IUPAC Name |
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXZDWNPVJITMN-GKCQEISNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the specific analytical techniques employed in these studies for Estradiol analysis using Estradiol-d4?
A: The research papers highlight the use of sophisticated analytical techniques coupled with Estradiol-d4 for precise Estradiol quantification. One study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method following solid-phase extraction and liquid-liquid extraction to measure Estradiol in human plasma. [] Another study utilized gas chromatography-mass spectrometry (GC-MS) after solid-phase extraction and derivatization with N-methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) to determine Estradiol levels in fish liver tissue. [] These methods demonstrate the versatility of Estradiol-d4 as an internal standard across various matrices and analytical platforms.
Q2: Beyond analytical chemistry, how else is Estradiol-d4 used in pharmacological research?
A: Estradiol-d4 is also employed in pharmacological research to investigate the pharmacokinetics of exogenously administered 17β-estradiol. [] By using the deuterated form, researchers can distinguish between administered Estradiol-d4 and endogenously produced Estradiol, allowing for a more accurate assessment of absorption, distribution, metabolism, and excretion profiles.
Q3: What are the advantages of using a deuterated form of Estradiol in pharmacokinetic studies?
A: Using Estradiol-d4 in pharmacokinetic studies offers several advantages. [] Firstly, it allows researchers to administer Estradiol-d4 to subjects with pre-existing Estradiol levels (like OVX mice with low endogenous Estradiol) and accurately track the administered compound. [] Secondly, the use of mass spectrometry detection, specifically selected ion monitoring (SIM), enhances the sensitivity of these studies, enabling the detection of trace amounts of Estradiol-d4 in complex biological samples. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[15N]Acetamido-2-deoxy-D-[1-13C]glucose](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
